molecular formula C11H10F2O4 B4929163 2-(DIFLUOROMETHYL)-2-HYDROXY-6-METHOXY-3H-1-BENZOPYRAN-4-ONE

2-(DIFLUOROMETHYL)-2-HYDROXY-6-METHOXY-3H-1-BENZOPYRAN-4-ONE

Cat. No.: B4929163
M. Wt: 244.19 g/mol
InChI Key: QODJXMCLPVAXSU-UHFFFAOYSA-N
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Description

2-(DIFLUOROMETHYL)-2-HYDROXY-6-METHOXY-3H-1-BENZOPYRAN-4-ONE is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a difluoromethyl group, a hydroxy group, and a methoxy group attached to a benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

2-(difluoromethyl)-2-hydroxy-6-methoxy-3H-chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O4/c1-16-6-2-3-9-7(4-6)8(14)5-11(15,17-9)10(12)13/h2-4,10,15H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODJXMCLPVAXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(CC2=O)(C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIFLUOROMETHYL)-2-HYDROXY-6-METHOXY-3H-1-BENZOPYRAN-4-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.

    Methoxylation: The methoxy group can be introduced through methylation of the corresponding hydroxy group using methyl iodide or dimethyl sulfate in the presence of a base.

    Hydroxylation: The hydroxy group can be introduced through selective oxidation of a suitable precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(DIFLUOROMETHYL)-2-HYDROXY-6-METHOXY-3H-1-BENZOPYRAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides.

    Addition: The difluoromethyl group can participate in addition reactions with electrophiles such as halogens or acids.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium hydride, alkyl halides.

    Electrophiles: Halogens, acids.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted benzopyran derivatives.

    Addition: Formation of addition products with difluoromethyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(DIFLUOROMETHYL)-2-HYDROXY-6-METHOXY-3H-1-BENZOPYRAN-4-ONE involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with target proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-HYDROXY-6-METHOXY-3H-1-BENZOPYRAN-4-ONE: Lacks the difluoromethyl group, which may result in different biological activities and properties.

    2-(TRIFLUOROMETHYL)-2-HYDROXY-6-METHOXY-3H-1-BENZOPYRAN-4-ONE: Contains a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological activity.

    2-(METHYL)-2-HYDROXY-6-METHOXY-3H-1-BENZOPYRAN-4-ONE: Contains a methyl group instead of a difluoromethyl group, which can influence its lipophilicity and metabolic stability.

Uniqueness

2-(DIFLUOROMETHYL)-2-HYDROXY-6-METHOXY-3H-1-BENZOPYRAN-4-ONE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for the development of new therapeutic agents and materials.

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